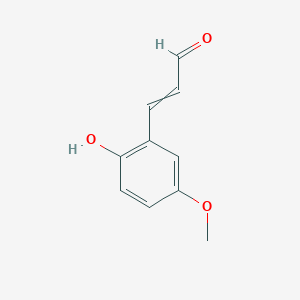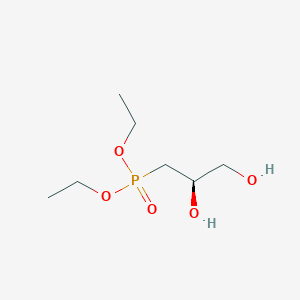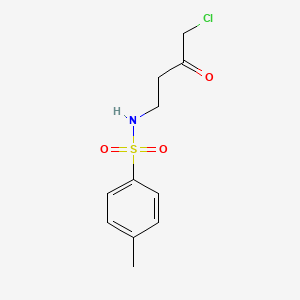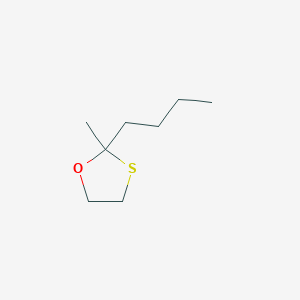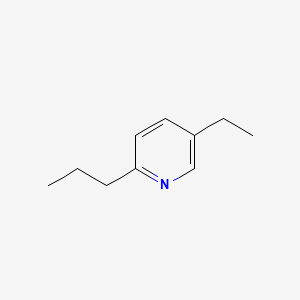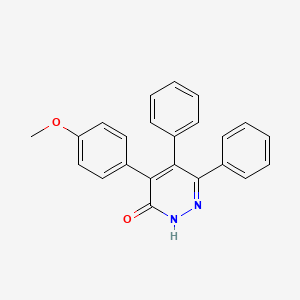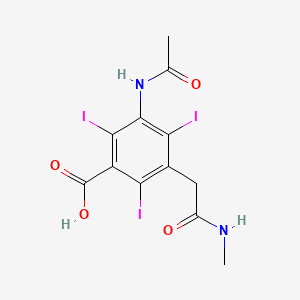
Triacontan-15-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacontan-15-ol, also known as 15-Triacontanol, is a long-chain fatty alcohol with the molecular formula C30H62O. It is a saturated primary alcohol that is found naturally in plant cuticle waxes and beeswax. This compound has gained attention due to its role as a plant growth regulator, enhancing various physiological processes in plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triacontan-15-ol can be synthesized through several chemical pathways. One method involves the acylation of thiophene with succinic anhydride and docosanoic acid, which attaches different carbon chains at specific positions . Another approach includes the reduction of triacontanoic acid using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as beeswax or plant cuticle waxes. The extraction process includes saponification followed by purification steps to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triacontan-15-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triacontanoic acid.
Reduction: Reduction of triacontanoic acid yields this compound.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of triacontanoic acid.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Triacontanoic acid.
Reduction: this compound.
Substitution: Various substituted triacontane derivatives.
Wissenschaftliche Forschungsanwendungen
Triacontan-15-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of long-chain alcohols and their properties.
Medicine: Research has explored its potential anticancer activity.
Wirkmechanismus
Triacontan-15-ol exerts its effects primarily through its role as a plant growth regulator. It enhances the physiological efficiency of plant cells by increasing the rates of photosynthesis, protein biosynthesis, and enzyme activity. The compound interacts with other phytohormones to modulate various biochemical processes, thereby improving plant growth and stress tolerance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triacontan-1-ol:
Triacontane: A saturated hydrocarbon with the formula C30H62, used as a reference compound in the study of long-chain hydrocarbons.
Uniqueness
Triacontan-15-ol is unique due to its specific position of the hydroxyl group on the 15th carbon, which imparts distinct chemical and biological properties compared to other long-chain alcohols
Eigenschaften
CAS-Nummer |
31849-26-0 |
|---|---|
Molekularformel |
C30H62O |
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
triacontan-15-ol |
InChI |
InChI=1S/C30H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-29H2,1-2H3 |
InChI-Schlüssel |
HJVOENAQNMQNCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


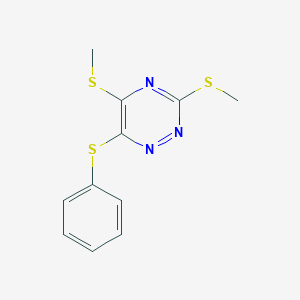
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
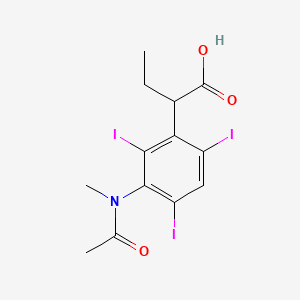
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
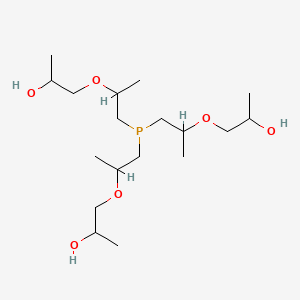
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)
